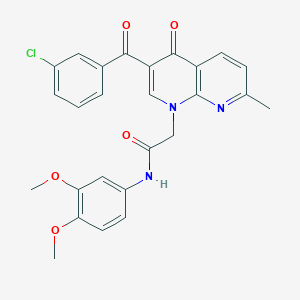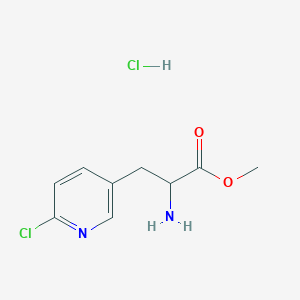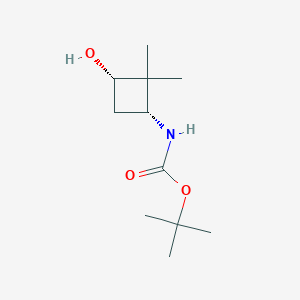
4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine, also known as FSP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative and has a unique structure that makes it a promising candidate for research.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine is not well understood, but it is believed to act as a nucleophile due to the presence of the sulfanyl group. This nucleophilic behavior makes 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine a useful building block for the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine have not been extensively studied. However, studies have shown that 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine is not toxic to cells and has low cytotoxicity. This makes it a promising candidate for further research in the field of drug discovery.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one limitation is that 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine. One potential application is in the field of drug discovery, where 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine can be used as a building block for the synthesis of new drugs. 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine can also be studied for its potential use in the field of organic electronics, where it can be used to synthesize new organic semiconductors. Additionally, 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine can be studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage and separation. Overall, 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine has great potential for further research in various fields.
Synthesemethoden
The synthesis of 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine involves the reaction of 4-fluorophenol with thionyl chloride to form 4-fluorophenyl chlorosulfite. This intermediate is then reacted with 2-mercaptopyridine to produce 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine has been studied extensively for its potential applications in various fields. One such application is in the field of organic electronics, where 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine has been used as a building block for the synthesis of organic semiconductors. 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine has also been studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage and separation.
Eigenschaften
IUPAC Name |
4-(4-fluorosulfonyloxyphenyl)sulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S2/c12-18(14,15)16-9-1-3-10(4-2-9)17-11-5-7-13-8-6-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMRWSTVELTGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)F)SC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-chloro-4-fluoroanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2824696.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2824699.png)




![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)

![2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2824713.png)
![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)
